Compound Description: This compound is a neutral molecule containing a central benzene ring with two identical substituents attached. Each substituent consists of a (pyridin-2-yl)-1H-imidazol-1-yl group connected to the benzene ring via a methylene bridge. []
Relevance: This compound shares the core structural motif of a pyridin-2-yl group linked to an imidazole ring with 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine. The presence of this shared motif in both compounds suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: This asymmetrical organic ligand (L) comprises a central 1,3,4-oxadiazole ring connected to two distinct aromatic substituents. One substituent is a 4-[(1H-imidazol-1-yl)methyl]phenyl group, while the other is a pyridin-4-yl group. This ligand is designed to interact with metal ions to form coordination polymers. []
Relevance: Although this ligand differs significantly from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine in its overall structure, the presence of both imidazole and pyridine rings highlights the importance of these heterocycles in designing molecules with potential coordination and biological activities. []
Compound Description: These compounds belong to the class of 1H-imidazole derivatives, which are known for their excited-state intramolecular proton transfer (ESIPT) capabilities. LOH,OH possesses two hydroxyl groups, one on the imidazole and another on the phenyl ring, enabling it to act as both a proton donor and acceptor. LH,OH, a monohydroxy congener of LOH,OH, lacks the hydroxyl group on the imidazole moiety. Both compounds exhibit luminescence in the solid state, with the presence or absence of the second hydroxyl group influencing the emission color and mechanism. []
Relevance: These compounds, especially LH,OH, share a structural resemblance to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine by incorporating a pyridin-2-yl group attached to the imidazole ring. The variation in the number of hydroxyl groups and their impact on luminescence highlight the potential for structural modifications to influence the photophysical properties of compounds containing these core heterocyclic units. []
Compound Description: This compound is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Its structure comprises a central urea moiety linked to a substituted phenyl ring and a butyl group. The phenyl ring is further substituted with a dimethylamino group and a propoxy chain terminating in a 4-phenyl-1H-imidazole group. []
Relevance: The presence of the phenyl-1H-imidazole moiety in this ACAT inhibitor, despite its overall structural dissimilarity to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, suggests the potential role of this heterocycle in interacting with biological targets. []
Compound Description: This compound is a potent and systemically bioavailable inhibitor of ACAT. It was developed through structure-activity relationship studies based on the lead compound N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]urea (4), aiming to improve its potency and pharmacokinetic properties. []
Relevance: This compound, similar to its precursor (compound 4), shares the phenyl-1H-imidazole moiety with 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, emphasizing the potential significance of this heterocycle in medicinal chemistry. []
Compound Description: This organic ligand (L) contains a central benzoic acid moiety connected to a [3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl group. It acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the pyrazole and pyridine rings. []
Relevance: While structurally distinct from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this ligand shares the common feature of a pyridine ring directly linked to an azole ring (pyrazole in this case). This structural similarity highlights the diverse ways in which these heterocyclic units can be incorporated into ligands for metal complexation. []
Compound Description: This pyridylpyrazole derivative is synthesized by condensing (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine. Its structure is confirmed by single crystal X-ray diffraction. The compound exhibits significant antioxidant activity, likely attributed to its hydrogen atom donating ability. []
Relevance: The presence of the pyridin-2-yl group directly attached to a pyrazole ring in this compound draws a structural parallel to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, emphasizing the recurrence of this motif in biologically active molecules. []
Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors. It exhibits potent anti-inflammatory activity while demonstrating lower emetic potential. []
Relevance: Despite significant structural differences, the presence of a pyridine ring directly linked to another heterocycle (pyrazolo[3,4-b]pyridine in this case) in EPPA-1 echoes the structural motif observed in 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine. This highlights the versatility of incorporating pyridine and related heterocycles in designing pharmacologically active compounds. []
Compound Description: This compound is a molecular salt containing a complex cation with multiple heterocyclic rings and two perchlorate anions. The cation consists of a central imidazo[1,5-a]pyridine system with a pendant pyridin-2-yl group and a 2-(1H-imidazol-3-ium-5-yl)ethyl substituent. []
Relevance: This compound, though structurally more complex, shares the core structural feature of a pyridin-2-yl group attached to an imidazo[1,5-a]pyridine system, which is similar to the pyridin-2-yl-imidazole motif found in 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine. This shared motif suggests potential similarities in their chemical properties. []
Compound Description: This series of compounds features a central oxetane ring substituted with an amide group and a (4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl group. These derivatives were synthesized and evaluated for their antibacterial activity. []
Relevance: The presence of a pyridinyl-imidazole unit within these derivatives, despite the overall structural dissimilarity to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, underscores the importance of this heterocyclic combination in medicinal chemistry. []
Compound Description: This compound is a potent and selective PI3K/mTOR dual inhibitor with promising antitumor efficacy. It belongs to a series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives designed as potential anticancer agents. []
Relevance: While structurally distinct from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this compound's potent antitumor activity and its inclusion of a substituted imidazole ring highlight the broad biological relevance of imidazole-containing compounds. []
Compound Description: This compound is a multidentate ligand containing a pyrimidine ring core functionalized with an amine group, a pyridin-2-yl substituent, and a 3,5-dimethyl-1H-pyrazol-1-yl group. It readily forms complexes with copper(II) ions. []
Relevance: Although this ligand differs significantly from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, it highlights the use of both pyridine and a substituted azole (pyrazole) as metal-binding groups in a single molecule. This demonstrates the versatility of these heterocycles in coordination chemistry. []
Compound Description: These compounds belong to a series of pyrimidin-4-amine derivatives developed as potential fungicides. Compound 2a, while showing promising fungicidal activity, exhibited high toxicity in rats. Further optimization led to the discovery of HNPC-A9229 (5b5-6), which displayed excellent fungicidal activity with reduced toxicity. []
Relevance: Although structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, these compounds highlight the importance of exploring diverse chemical modifications, particularly in the context of pyrimidine-containing scaffolds, to achieve desired biological activity and safety profiles. []
Compound Description: This compound is an inhibitor of human heme oxygenase-1 (HO-1). It binds to the enzyme's active site, with the imidazolyl moiety coordinating to the heme iron and the adamantyl group occupying a hydrophobic pocket. []
Relevance: While structurally distinct from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this compound demonstrates the ability of substituted imidazoles to interact with and inhibit enzyme activity. []
Compound Description: This compound is an inhibitor of human heme oxygenase-1 (HO-1). Despite structural differences from 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone (3), it shares a common binding mode with the enzyme, suggesting a crucial role of the imidazolyl moiety in binding. []
Relevance: Similar to compound 14, the presence of a substituted imidazole ring in this HO-1 inhibitor, despite significant structural differences from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, further underscores the potential of this heterocycle in enzyme inhibition. []
Tris(4-(1H-imidazol-1-yl)phenyl)amine (Tipa)
Compound Description: This compound is a rigid N-donor ligand used to construct metal-organic frameworks (MOFs). It features a central amine nitrogen connected to three identical 4-(1H-imidazol-1-yl)phenyl arms. []
Relevance: While structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, the use of imidazole rings as coordinating units in this ligand highlights their ability to create complex architectures with potential applications in materials science. []
Compound Description: This compound is a highly potent, selective, and orally bioavailable inhibitor of transforming growth factor-beta type I receptor kinase (ALK5). It represents a promising candidate for cancer immunotherapy and antifibrotic therapy. []
Relevance: Despite being structurally distinct from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, EW-7197 highlights the significance of targeting ALK5 in cancer and fibrosis. Its structure incorporates a 6-methylpyridin-2-yl substituted imidazole, emphasizing the relevance of modified pyridine and imidazole rings in drug discovery. []
Compound Description: This compound is a potent and aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. It exhibits high selectivity for ACAT-1 over ACAT-2 and demonstrates favorable pharmacokinetic properties, making it a promising clinical candidate for diseases associated with ACAT-1 overexpression. []
Relevance: Though structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, K-604's incorporation of a substituted pyridine ring linked to an acetamide group highlights the versatility of pyridine-containing scaffolds in drug development. []
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was identified as a structurally distinct backup for another GlyT1 inhibitor, TP0439150, and exhibits a favorable central nervous system multiparameter optimization (CNS MPO) profile. []
Relevance: Despite its structural dissimilarity to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this compound's potent GlyT1 inhibitory activity and favorable CNS MPO score highlight the potential of exploring diverse chemical scaffolds containing pyridine and imidazole rings in CNS drug discovery. []
Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase. It demonstrates improved ADME properties, a low risk for drug-drug interactions, and significant in vivo antitumor activity in multiple xenograft models. []
Relevance: Although structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, BMS-695735's potent IGF-1R inhibitory activity and its inclusion of a substituted pyridine ring highlight the potential of pyridine-containing compounds in oncology drug discovery. []
Compound Description: This compound is synthesized through a multi-step process involving hydrogenation and N-alkylation reactions. Its synthesis focuses on preparing a specific arrangement of piperidine, imidazole, and substituted phenyl rings. []
Relevance: Although structurally distinct from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this compound highlights the relevance of incorporating piperidine and imidazole rings into larger molecules, potentially for biological activity. []
2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines
Compound Description: These two related compound series are synthesized from a common precursor, (4-(1H-imidazo(4, 5-b)pyridin-2-yl)phenylthio)acetohydrazide, through reactions with various reagents. They feature complex structures containing multiple heterocyclic rings linked by thioether and methylene bridges. []
Relevance: Despite their structural complexity and dissimilarity to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, these compounds emphasize the utility of incorporating imidazo(4,5-b)pyridine and related heterocycles in building diverse chemical scaffolds, potentially for exploring biological activities. []
Compound Description: This series of compounds comprises substituted imidazole rings connected to a thiazole ring via an acetamide linker. The compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. []
Relevance: While structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, these compounds highlight the role of substituted imidazoles in medicinal chemistry, particularly in the context of antimicrobial and antioxidant properties. []
Compound Description: This compound is a potent and selective PI3Kδ kinase inhibitor with excellent physicochemical properties and in vivo efficacy in rodent models of inflammation. []
Relevance: While structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, AMG319 demonstrates the utility of incorporating substituted pyridine rings into drug-like molecules, particularly in the context of inflammation and immune modulation. []
Compound Description: This compound is a tridentate ligand containing a piperazine ring, a pyridine ring, and an amine group. It forms complexes with Group 12 metal ions (Zn, Cd, Hg), demonstrating the participation of the terminal piperazine nitrogen in coordination. []
Relevance: While structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this ligand emphasizes the significance of incorporating both piperazine and pyridine rings in designing molecules with potential for metal complexation. This highlights the versatility of these heterocycles in coordination chemistry. []
Compound Description: This compound features a central imidazole ring substituted with two phenyl groups, a pyridin-2-yl group, and a 3-phenylpropan-1-ol substituent. The structure is characterized by the non-planar arrangement of the rings and the presence of intramolecular and intermolecular hydrogen bonds. []
Relevance: This compound shares the core structural motif of a pyridin-2-yl group linked to an imidazole ring with 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, suggesting potential similarities in their chemical properties. []
Compound Description: This compound is a multidentate ligand containing a triazole ring, an imidazole ring, and a pyridine ring. It coordinates to zinc(II) ions through the nitrogen atoms, forming a distorted octahedral complex. []
Relevance: Despite its structural dissimilarity to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this ligand highlights the utility of incorporating imidazole and pyridine rings into molecules capable of metal complexation. []
Compound Description: This compound is a rigid N-donor ligand containing multiple imidazole rings. It forms coordination polymers with zinc(II) and cadmium(II) ions, showcasing its ability to act as a bridging ligand. []
Relevance: Although structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this ligand highlights the utility of incorporating multiple imidazole rings into molecules capable of creating complex architectures with metal ions, suggesting potential applications in materials science. []
Compound Description: This compound is a derivative of metronidazole, a known antimicrobial drug. It features a central acetohydrazide moiety connected to a 2-methyl-4-nitro-1H-imidazol-1-yl group and a (1E)-1-phenylethylidene group. []
Relevance: Although structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this compound highlights the significance of exploring modifications to known drugs like metronidazole, particularly those containing imidazole rings, to potentially improve their pharmacological properties. []
Compound Description: This compound contains a central benzene ring with two amino groups and a 4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl substituent. It exhibits moderate affinity towards c-Jun N-terminal kinase 3 (JNK3) and shows selectivity over p38α mitogen-activated protein kinase. []
Relevance: This compound shares the core structural motif of a pyridin-2-yl group linked to an imidazole ring with 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine. The presence of this shared motif in both compounds suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: This compound exists as a hydrochloride salt in crystalline form A, characterized as a dihydrate with specific powder X-ray diffraction peaks. []
Relevance: Although structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this compound highlights the significance of pyrimidine and imidazole rings in medicinal chemistry, emphasizing their potential in drug development. []
Compound Description: This compound is a multidentate N-donor ligand used to construct metal-organic frameworks (MOFs). It features a central triazole ring connected to a pyridin-4-yl and a pyrazin-2-yl group. []
Relevance: Though structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, the use of a pyridinyl-triazole unit within this ligand, along with its application in MOF synthesis, underscores the versatility of pyridine and related heterocycles in materials chemistry. []
Compound Description: These compounds are derivatives of metronidazole, a known antimicrobial drug. They feature a central oxadiazole or thiadiazole ring connected to a (2-methyl-5-nitro-1H-imidazol-1-yl)methyl group. []
Relevance: Although structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, these compounds highlight the significance of exploring modifications to known drugs like metronidazole, particularly those containing imidazole rings, to potentially improve their pharmacological properties. []
Compound Description: This series of compounds, containing an imidazole ring linked to a phenylpropenone moiety, were synthesized and tested for their anti-leishmanial and antifungal activities. Some of the synthesized compounds demonstrated significant activity. []
Relevance: Though structurally dissimilar to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this series emphasizes the relevance of incorporating imidazole rings in medicinal chemistry, particularly for developing anti-infective agents. []
Relevance: While structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, FIPM's design as a PET tracer for LRRK2 highlights the importance of exploring new imaging agents, particularly for neurodegenerative diseases. Although its in vivo performance was limited, it serves as a starting point for further development. []
Compound Description: This series of bis-isoxazole derivatives was synthesized using a microwave-assisted solvent-free method and characterized for their antimicrobial and antioxidant activities. Some of the compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as against a fungal strain. []
Relevance: Although structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, the use of a substituted pyridine ring in these bis-isoxazole derivatives highlights the versatility of incorporating pyridine into diverse chemical scaffolds for exploring biological activities. []
Compound Description: This tetradentate Schiff base ligand forms a trinuclear zinc(II) complex with interesting photoluminescent properties. The complex emits strong blue light upon excitation, indicating its potential use in electroluminescent devices. []
Relevance: Despite its structural difference to 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, this ligand showcases the importance of incorporating pyridine rings into systems designed for photoluminescence. []
Compound Description: This series of compounds containing pyrazolidine and thiazolidinone rings were synthesized and evaluated for their antimicrobial activity. One of the derivatives displayed significant activity against tested microbial strains. []
Relevance: Although structurally different from 3-methyl-N-[2-(2-pyridin-2-yl-1H-imidazol-1-yl)ethyl]pyridin-4-amine, these compounds highlight the significance of incorporating substituted pyridines into drug design, particularly in the context of antimicrobial properties. []
Compound Description: This molecule is a bidentate ligand containing a triazole ring substituted with a 4-methylphenyl group and a pyridin-2-yl group. It forms mononuclear complexes with various transition metals, including zinc(II), cadmium(II), cobalt(II), and nickel(II), exhibiting different coordination modes and resulting in diverse crystal structures. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.